4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Description
The exact mass of the compound 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDMCXPDGRLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426946 | |
| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104460-70-0 | |
| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104460-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104460-70-0 | |
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Foundational & Exploratory
Introduction: A Multifunctional Building Block in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
In the landscape of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to achieving therapeutic success. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a key exemplar of such a scaffold, engineered with a specific constellation of functional groups that offer chemists a versatile platform for molecular elaboration. Its structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on an aniline core, is not a random assortment of functionalities. Each group serves a distinct and synergistic purpose, making this compound a highly sought-after intermediate in the synthesis of complex, biologically active molecules.
The trifluoromethyl (-CF3) group is a cornerstone of modern pharmaceutical design, known for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The fluorine atom further modulates the electronic properties of the aromatic ring, influencing pKa and conformational preference.[2][3] Critically, the bromine atom provides a reactive handle, a predictable site for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth analysis of the chemical properties, reactivity, synthesis, and applications of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are foundational to its application in synthesis, dictating everything from solvent choice to analytical monitoring.
Physical Properties Summary
The properties of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline are summarized in the table below. It typically presents as a pale brown or purple crystalline solid at room temperature, a characteristic that requires consideration for storage and handling.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₄N | [6] |
| Molecular Weight | 256.99 g/mol | [6] |
| CAS Number | 104460-70-0 | |
| Appearance | Pale brown or purple crystals/powder/fused solid | [5] |
| Melting Point | 31.0 - 41.0 °C | [5] |
| Boiling Point | 209.1 °C at 760 mmHg (Predicted) | |
| Purity (Typical) | ≥96.0% (GC) | [5][7] |
Structural and Spectroscopic Analysis
While comprehensive, experimentally verified spectra for this specific molecule are not widely published, we can deduce its expected spectroscopic signature based on its structure and data from close analogs. This analytical foresight is crucial for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region. The proton at C6 (ortho to the amine) and the proton at C3 (ortho to the bromine and fluorine) will appear as doublets. The C6-H signal will be split by the C3-H (a small meta coupling) and potentially by the fluorine at C2 (a small through-space or multi-bond coupling). The C3-H signal will be split into a doublet by the fluorine at C2 (a larger ortho coupling) and further split by the C6-H (a small meta coupling). The amine (-NH₂) protons will typically appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the fluorine and bromine atoms will also exhibit characteristic shifts and potential splitting.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for this molecule and is expected to show two distinct signals. The single fluorine atom on the ring will appear as a multiplet due to coupling with the nearby aromatic protons. The trifluoromethyl group will appear as a singlet, significantly downfield.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Predicted adducts, such as [M+H]⁺, are calculated around m/z 257.95.
Reactivity Profile and Synthetic Utility
The synthetic value of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is rooted in the predictable reactivity of its functional groups. The interplay between the electron-donating amine and the electron-withdrawing halogen and trifluoromethyl groups defines its behavior in key synthetic transformations.
The bromine atom at the C4 position is the primary site for synthetic modification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions , which are the cornerstone of modern C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, enabling the coupling with a wide range of boronic acids or esters to form new C-C bonds. This is a preferred method for attaching new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, transforming the aniline into a diarylamine or an N-alkylaniline by coupling with another amine. The reactivity of the C-Br bond is generally higher than a corresponding C-Cl bond, often allowing for milder reaction conditions.
-
Heck and Sonogashira Couplings: The bromine atom also facilitates the formation of C-C bonds with alkenes (Heck) and terminal alkynes (Sonogashira), further expanding its synthetic versatility.
The amine group (-NH₂) can be used as a handle for various transformations, such as acylation, sulfonylation, or diazotization, allowing for further functionalization of the molecule.
Recommended Synthesis Protocol
A reliable synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline can be achieved via electrophilic bromination of the corresponding aniline precursor. The following protocol is based on established methods for the selective bromination of activated aromatic rings.[8][9] The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher selectivity for the desired para-bromination product.
Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline Brominating Agent: N-Bromosuccinimide (NBS)
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and minimize the formation of side products.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 equivalents) in the same solvent and add it dropwise to the cooled aniline solution over 30-60 minutes. The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak indicates the reaction is complete. This typically takes 1-3 hours at 0 °C.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
-
Extraction and Work-up: Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry, comparing the results to the expected values.
Applications in Drug Discovery and Development
The true value of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline lies in its application as a critical intermediate for high-value therapeutics, particularly in oncology. Its structural motifs are frequently found in kinase inhibitors and other targeted therapies.
-
Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core. The bromine atom on this compound serves as a crucial attachment point for hinge-binding fragments or other pharmacophoric elements through reactions like the Suzuki coupling. For instance, related bromo-trifluoromethylaniline derivatives are used in the synthesis of intermediates for novel anticancer drugs.[4]
-
Modulation of Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere of a methyl group but is significantly more electronegative and lipophilic. Its inclusion can block metabolic oxidation at that position, thereby increasing the drug's half-life.[1][10] The fluorine atom can also enhance binding affinity and membrane permeability. This strategic fluorination is a proven method for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
Safety, Handling, and Storage
As with all halogenated and trifluoromethylated aromatic compounds, proper safety protocols are mandatory when handling 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Based on data for structurally similar compounds, it should be treated as harmful and an irritant.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Use non-sparking tools and prevent the formation of dust.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves incineration at a licensed waste disposal facility.
References
- Google Patents.
-
PubChem. 4-Bromo-2-(trifluoromethyl)aniline. [Link]
- Google Patents.
-
RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. [Link]
- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. CN103601613A - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
National Institutes of Health. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
- Google Patents.
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]
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PubChemLite. 4-bromo-2-fluoro-5-(trifluoromethyl)aniline. [Link]6)
Sources
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- 3. mdpi.com [mdpi.com]
- 4. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. PubChemLite - 4-bromo-2-fluoro-5-(trifluoromethyl)aniline (C7H4BrF4N) [pubchemlite.lcsb.uni.lu]
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- 11. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 104460-70-0)
[1][2]
Executive Summary & Identity
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a highly specialized halogenated aniline intermediate used primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Its structure combines three distinct halogen functionalities—a nucleophilic amino group, an electrophilic bromine atom, and two metabolic modulators (fluorine and trifluoromethyl)—making it a "privileged scaffold" for late-stage diversification in medicinal chemistry.
This guide details the physicochemical profile, synthetic pathways, and reaction utility of this compound, specifically designed for researchers in drug discovery and process chemistry.
Chemical Identity
| Parameter | Detail |
| CAS Number | 104460-70-0 |
| IUPAC Name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline |
| Molecular Formula | C₇H₄BrF₄N |
| Molecular Weight | 258.01 g/mol |
| SMILES | Nc1cc(C(F)(F)F)c(Br)cc1F |
| InChI Key | PHXGKHTWEOPCEW-UHFFFAOYSA-N |
| Appearance | Pale brown to purple crystalline solid |
Physicochemical Profile
Understanding the physical properties is critical for handling and purification. The presence of the trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated analogs.
| Property | Value | Note |
| Melting Point | 31.0 – 41.0 °C | Low-melting solid; requires cold storage to prevent fusing. |
| Boiling Point | ~209 °C (at 760 mmHg) | Predicted value; vacuum distillation recommended. |
| Density | 1.8 ± 0.1 g/cm³ | High density due to heavy halogenation. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weakly basic due to electron-withdrawing F and CF₃ groups. |
| Solubility | DCM, EtOAc, MeOH | Poorly soluble in water. |
Synthesis & Manufacturing
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline typically proceeds via the regioselective electrophilic aromatic substitution (bromination) of 2-Fluoro-5-(trifluoromethyl)aniline .
Retrosynthetic Analysis
The amino group (-NH₂) is a strong ortho/para director, while the fluoro (-F) and trifluoromethyl (-CF₃) groups exert weaker directing effects.
-
Position 1: -NH₂
-
Position 2: -F (blocked)
-
Position 6 (Ortho): Sterically accessible but less favored than para.
-
Position 4 (Para): The most nucleophilic site, activated by the amine and sterically accommodated.
Thus, direct bromination of the parent aniline yields the 4-bromo isomer with high regioselectivity.
Experimental Protocol (Standardized)
Note: This protocol is a synthesized standard based on analogous halogenated aniline preparations.
Reagents:
-
Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline (CAS 53931-25-2)
-
Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Solvent: Acetonitrile (MeCN) or DMF
Workflow:
-
Dissolution: Dissolve 1.0 eq of 2-Fluoro-5-(trifluoromethyl)aniline in MeCN (0.5 M concentration).
-
Addition: Cool the solution to 0–5 °C. Add 1.05 eq of NBS portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or HPLC for the consumption of starting material.
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be recrystallized from Hexanes/EtOAc or purified via silica gel chromatography (eluent: 10% EtOAc in Hexanes).
Synthesis Pathway Visualization
Figure 1: Regioselective bromination pathway driven by the ortho/para directing power of the amino group.
Reactivity & Applications in Drug Design
This compound is a versatile building block because it possesses two distinct "handles" for chemical modification: the Amino group (nucleophile) and the Aryl Bromide (electrophile).
The "Fluorine Effect" in Medicinal Chemistry
The 2-fluoro and 5-trifluoromethyl substituents are not merely structural; they are functional:
-
Metabolic Stability: The C-F bond blocks metabolic oxidation at the 2- and 5-positions.
-
Lipophilicity: The -CF₃ group enhances membrane permeability (logP increase).
-
Conformation: The 2-fluoro group can induce specific conformational locks via intramolecular hydrogen bonding or dipole interactions, often critical for binding affinity in kinase inhibitors.
Key Reaction Classes
-
Suzuki-Miyaura Coupling: The aryl bromide undergoes Pd-catalyzed cross-coupling with boronic acids to form biaryl systems. This is the primary route for synthesizing kinase inhibitors where this aniline forms the "hinge-binding" region.
-
Buchwald-Hartwig Amination: Reaction with secondary amines or amides to form C-N bonds.
-
Sandmeyer/Diazotization: The amino group can be converted to a diazonium salt, allowing for substitution with -CN, -OH, or -I, or cyclization to form indazoles.
Functionalization Workflow
Figure 2: Divergent synthesis map showing the transformation of the core scaffold into high-value medicinal motifs.
Safety & Handling (MSDS Highlights)
As a halogenated aniline, this compound poses specific health risks. It should be handled in a fume hood with full PPE.
-
GHS Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
STOT-SE: Category 3 (Respiratory irritation).
-
-
Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) as anilines can oxidize over time, darkening in color.
References
-
Thermo Fisher Scientific. "4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97% Product Specification." Thermo Scientific Chemicals. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24857922 (Related Isomer Reference)." PubChem. Link
-
GuideChem. "CAS 104460-70-0 Supplier and Property Data." Link
-
ChemSRC. "4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Physicochemical Properties." Link
-
Google Patents. "Benzothiazole and benzooxazole derivatives and methods of use (US Patent referencing CAS 104460-70-0)." Google Patents. Link
Spectroscopic Profile of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its structural elucidation through modern spectroscopic techniques. We will explore predicted Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, drawing on established principles and comparative analysis with structurally related compounds. This guide is designed to be a self-validating resource, grounding its interpretations in authoritative spectroscopic principles.
Introduction: The Structural Significance of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a polysubstituted aromatic amine of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline core, imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions, the fluorine atom can modulate pKa and metabolic stability, and the trifluoromethyl group often enhances lipophilicity and binding affinity. Accurate structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final product's identity.
This guide will provide a detailed roadmap for the spectroscopic identification and characterization of this important building block.
Molecular Structure and Spectroscopic Overview
The structure of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline dictates its spectroscopic fingerprint. The relative positions of the substituents on the aniline ring create a unique electronic environment for each atom, which is directly probed by various spectroscopic methods.
Figure 2: Relationship between Molecular Structure and NMR Techniques.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The characteristic functional group absorptions are key to identifying the presence of the amine and the aromatic ring, as well as the carbon-halogen bonds.
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3400-3500 | Medium | N-H symmetric stretch |
| 3300-3400 | Medium | N-H asymmetric stretch |
| 1600-1650 | Medium-Strong | N-H scissoring |
| 1500-1600 | Strong | C=C aromatic stretch |
| 1200-1350 | Strong | C-F stretch (Ar-F) |
| 1100-1200 | Very Strong | C-F stretch (-CF₃) |
| 1000-1100 | Medium | C-Br stretch |
-
Interpretation:
-
The presence of two distinct N-H stretching bands is characteristic of a primary amine. [1] * The strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F bonds of both the aromatic fluorine and the trifluoromethyl group. [2] * Aromatic C=C stretching bands confirm the presence of the benzene ring. [3]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, the isotopic pattern of bromine is a key diagnostic feature.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 257/259 | ~100 / ~98 | [M]⁺ |
| 178 | Variable | [M - Br]⁺ |
| 129 | Variable | [M - Br - CF₃]⁺ |
-
Interpretation:
-
The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). [4] * Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms and the trifluoromethyl group. [5]
-
Figure 3: A typical workflow for the spectroscopic analysis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-containing reference standard may be used if necessary.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is suitable.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and unambiguous method for the structural confirmation of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confidently identify this key synthetic intermediate. While predicted data is a valuable tool, it is always recommended to confirm structures with experimentally acquired data whenever possible.
References
-
PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Taylor & Francis Online. (2007). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ResearchGate. (2025). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]
-
YouTube. (2021). ChemDraw tutorial 4 - Prediction of NMR. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
Sources
An In-depth Technical Guide to the Electrophilic Bromination of 2-Fluoro-5-(trifluoromethyl)aniline
Introduction
For researchers, scientists, and professionals engaged in drug development, the precise functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Aryl halides, particularly bromoanilines, serve as versatile intermediates in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Their utility in carbon-carbon and carbon-heteroatom bond-forming reactions makes the regioselective introduction of a bromine atom a critical synthetic step.[2] This guide provides a comprehensive technical overview of the electrophilic bromination of 2-fluoro-5-(trifluoromethyl)aniline, a substrate of increasing interest due to the unique electronic properties imparted by its substituents.
The strategic placement of fluorine and trifluoromethyl groups on the aniline ring significantly modulates its reactivity and provides a handle for fine-tuning the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This document will delve into the mechanistic underpinnings of this transformation, offer a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Rationale and Regiochemical Considerations
The electrophilic aromatic substitution (EAS) of 2-fluoro-5-(trifluoromethyl)aniline is governed by the cumulative electronic effects of the amino (-NH₂), fluoro (-F), and trifluoromethyl (-CF₃) groups. Understanding their individual and collective influence is paramount to predicting the reaction's regioselectivity.
The Directing Effects of Substituents
In electrophilic aromatic substitution, the substituents on the benzene ring dictate the position of the incoming electrophile.[3] These groups can be broadly classified as activating or deactivating, and as ortho/para-directing or meta-directing.[4]
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[5] Its nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (+M effect), significantly increasing the electron density at the ortho and para positions.[6] This makes the ring much more nucleophilic and reactive towards electrophiles.[7]
-
Fluoro Group (-F): As a halogen, fluorine exhibits a dual electronic effect. It is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance (+M effect).[4] However, owing to its high electronegativity, it strongly withdraws electron density through induction (-I effect), making it a deactivating group overall.[8]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent deactivating group and a meta-director.[9][10] The strong inductive effect of the three fluorine atoms withdraws significant electron density from the aromatic ring, making it less reactive in EAS reactions.[10]
Predicting the Regioselectivity for 2-Fluoro-5-(trifluoromethyl)aniline
The interplay of these directing effects determines the position of bromination on the 2-fluoro-5-(trifluoromethyl)aniline ring. The powerful ortho, para-directing influence of the amino group is the dominant factor. The fluorine atom, also an ortho, para-director, reinforces this effect. Conversely, the meta-directing trifluoromethyl group directs away from the positions activated by the amino and fluoro groups.
Considering the positions relative to the activating amino group:
-
Position 4 (para to -NH₂): This position is activated by the -NH₂ group and the -F group, and is not sterically hindered.
-
Position 6 (ortho to -NH₂): This position is also activated by the -NH₂ group, but is sterically hindered by the adjacent fluorine atom.
Therefore, the incoming electrophile (Br⁺) will preferentially substitute at the position of highest electron density and lowest steric hindrance, which is the C4 position, para to the strongly activating amino group.
Reaction Mechanism Workflow
Caption: Electrophilic bromination mechanism.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the regioselective bromination of 2-fluoro-5-(trifluoromethyl)aniline using N-bromosuccinimide (NBS). NBS is a mild and efficient brominating agent for activated aromatic rings, often leading to high yields and selectivity.[11] The choice of solvent can significantly influence the regioselectivity of the reaction.[2] Acetonitrile is a suitable solvent for this transformation.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 2-Fluoro-5-(trifluoromethyl)aniline | 393-39-5 | C₇H₅F₄N | 179.12 | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Fisher Scientific[12] |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | C₂H₃N | 41.05 | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | 84.01 | LabChem |
| Saturated Sodium Thiosulfate Solution | 7772-98-7 (solid) | Na₂S₂O₃ | 158.11 | J.T. Baker |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | EMD Millipore |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Honeywell |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Avantor |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approximately 10 mL per 1 g of aniline) to the flask and stir at room temperature until the aniline is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup:
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-bromo-2-fluoro-5-(trifluoromethyl)aniline.
Experimental Workflow Diagram
Caption: Experimental workflow for bromination.
Product Characterization
The successful synthesis of 4-bromo-2-fluoro-5-(trifluoromethyl)aniline can be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons. The substitution pattern will lead to a distinct splitting pattern. For example, a patent for a similar compound, 4-bromo-2-fluoro-5-trifluoromethylaniline, describes the following signals: ¹H NMR (CDCl₃, δ, ppm): 7.56 (d, J=2Hz, 1H); 7.39 (d, d, J=2Hz, J=8.8Hz, 1H), 6.64 (d, J=8.8Hz, 1H).[13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show the expected number of signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine (around 3300-3500 cm⁻¹) and C-Br, C-F, and C-N bonds.
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent.[12] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of dust.[14] NBS can decompose over time, releasing bromine, and should be stored in a refrigerator.[14] It can react violently with combustible materials.[15]
-
2-Fluoro-5-(trifluoromethyl)aniline: This compound is considered toxic upon inhalation, ingestion, or skin contact.[16] Handle with appropriate PPE in a fume hood.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable liquids. Keep away from ignition sources.
All waste materials should be disposed of in accordance with local, state, and federal regulations.[17]
Conclusion
The electrophilic bromination of 2-fluoro-5-(trifluoromethyl)aniline is a highly regioselective transformation that yields the 4-bromo isomer as the major product. This selectivity is driven by the powerful activating and ortho, para-directing nature of the amino group, which overrides the deactivating effects of the fluorine and trifluoromethyl substituents. The use of a mild brominating agent like N-bromosuccinimide in an appropriate solvent provides a reliable and high-yielding protocol. This guide has provided the theoretical framework, a detailed experimental procedure, and the necessary safety precautions to empower researchers to successfully perform this valuable synthetic transformation.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
- Mancini, R. A., Guastavino, J. F., & Rossi, R. A. (2010). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Letters in Organic Chemistry, 7(2), 148-152.
-
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Directing Groups in S E Ar. Retrieved from [Link]
-
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved from [Link]
- Das, B., Venkateswarlu, K., Majhi, A., & Rao, K. N. (2006). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Tetrahedron Letters, 47(45), 7931-7934.
-
s d fine-chem limited. (n.d.). Chemwatch GHS SDS in English (European) 17413. Retrieved from [Link]
-
Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- Park, M. Y., Yang, S. G., Jadhav, V., & Kim, Y. H. (2021). A Highly Practical Procedure for Regioselective Bromination of Anilines. Synlett, 32(07), 711-714.
-
ACS Publications. (n.d.). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Total Organic Chemistry. (2021, April 3). EAS Activating and Deactivating Groups | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep®. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-5-fluoro-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
BYJU'S. (2024, August 3). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
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- 16. Page loading... [wap.guidechem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: Chemoselective N-Arylation of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
This Application Note is structured to address the specific challenges of N-arylating 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline , a highly electron-deficient and sterically encumbered substrate.
Executive Summary & Strategic Analysis
The substrate 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: 875664-54-3) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for androgen receptor antagonists like Apalutamide and Enzalutamide [1, 2].
However, N-arylation of this specific aniline presents a dual synthetic challenge :
-
Electronic Deactivation: The ortho-fluoro and meta-trifluoromethyl groups are strong electron-withdrawing groups (EWGs). This dramatically lowers the nucleophilicity of the amine nitrogen, making standard nucleophilic attacks sluggish.
-
Chemoselectivity Risks (Bifunctionality): The molecule contains a reactive aryl bromide (-Br).[1][2] In metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), there is a high risk of oligomerization (head-to-tail coupling) where the substrate acts as both nucleophile and electrophile.
Scope of Protocol: This guide details two pathways:
-
Protocol A (Palladium-Catalyzed): For coupling with external Aryl Iodides/Triflates (High Precision).
-
Protocol B (Copper-Mediated): For Ullmann-type condensation (Cost-Effective/Scalable).
Mechanistic Pathway & Chemoselectivity Logic
To achieve high yields, we must manipulate the catalytic cycle to favor the external electrophile over the substrate's own bromine atom.
The Chemoselectivity Hierarchy
To prevent self-polymerization, the external coupling partner (Ar-X) must undergo Oxidative Addition (OA) significantly faster than the C-Br bond of the substrate.
-
Preferred Partners: Aryl Iodides (Ar-I) or Aryl Triflates (Ar-OTf).
-
Catalyst Choice: A bulky, electron-rich phosphine ligand (e.g., BrettPhos or tBuXPhos ) facilitates the reductive elimination of the electron-poor aniline.
Reaction Workflow Diagram
The following diagram illustrates the decision logic and mechanistic flow for this specific transformation.
Figure 1: Strategic workflow for preventing side reactions during N-arylation.
Experimental Protocols
Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best for: High-value pharmaceutical intermediates requiring mild conditions.[3] Mechanism: Pd(0)/L catalyzed cycle. The ligand BrettPhos is strictly required here; standard ligands like BINAP or dppf often fail due to the poor nucleophilicity of the fluorinated aniline [3, 4].
Materials
-
Substrate: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.1 equiv) — Crucial: Use Iodide to outcompete the substrate's Bromine.
-
Catalyst: Pd₂(dba)₃ (2 mol%) or precatalyst BrettPhos Pd G3 (2-4 mol%).
-
Ligand: BrettPhos (4-8 mol%) — Only if using Pd₂(dba)₃.
-
Base: Cs₂CO₃ (2.5 equiv) — Weak base preferred to prevent dehalogenation.
-
Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vessel with:
-
Substrate (1.0 mmol, 258 mg)
-
Aryl Iodide (1.1 mmol)
-
Cs₂CO₃ (2.5 mmol, 815 mg)
-
BrettPhos (0.04 mmol, 21 mg) and Pd₂(dba)₃ (0.02 mmol, 18 mg).
-
Note: If using BrettPhos Pd G3 precatalyst, skip the separate Pd/Ligand addition.
-
-
Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles).[4]
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Monitoring: Check via LC-MS.[5] Look for the disappearance of the Aryl Iodide (limiting reagent in kinetic terms) and the aniline.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Copper-Catalyzed Coupling (Modified Ullmann)
Best for: Large-scale synthesis or when Pd-catalysis is cost-prohibitive. Mechanism: Cu(I) oxidative addition/reductive elimination. This method requires higher temperatures but is often more robust for sterically hindered anilines [5].
Materials
-
Substrate: 1.0 equiv.
-
Coupling Partner: Aryl Iodide (1.2 equiv).
-
Catalyst: CuI (10 mol%).
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or Phenanthroline.
-
Base: K₃PO₄ (2.0 equiv).
-
Solvent: Toluene or DMF.
Step-by-Step Procedure
-
Charge: Add Substrate, Aryl Iodide, CuI, and K₃PO₄ to a screw-cap vial.
-
Inert: Evacuate/backfill with Argon.
-
Liquids: Add Toluene (0.5 M) and the diamine ligand.
-
Heat: Stir vigorously at 110°C for 24 hours. Note: The blue/green color change indicates active Cu species.
-
Workup: Dilute with EtOAc, wash with 5% NH₄OH (to sequester Copper), then water/brine.
Data Presentation & Troubleshooting
Ligand Performance Comparison (Representative Data)
The following table summarizes expected conversions based on the electronic profile of the substrate [3, 6].
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | < 20 | Ligand too sterically crowded; poor conversion. |
| 2 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 45-60 | Moderate success; Xantphos bite angle helps. |
| 3 | Pd G3 / BrettPhos | Cs₂CO₃ | Dioxane | 90 | 85-95 | Optimal. Ligand designed for e- poor anilines. |
| 4 | CuI / L-Proline | K₂CO₃ | DMSO | 110 | 40 | Sluggish due to steric bulk of ortho-F. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Homocoupling of Substrate | Substrate-Br reacted instead of Partner-I. | Switch coupling partner to Aryl-Iodide. Lower temp to 80°C. |
| No Reaction | Aniline nucleophilicity too low. | Switch to BrettPhos or RuPhos. Increase concentration to 0.5 M. |
| Dehalogenation (Loss of Br) | Hydride source present or overheating. | Ensure solvent is anhydrous.[4][6] Switch base from alkoxide (NaOtBu) to Carbonate (Cs₂CO₃). |
Contextual Reference: Apalutamide Synthesis
While this protocol focuses on C-N coupling (N-arylation), researchers working on Apalutamide analogs should note that the industrial route typically avoids direct N-arylation of this aniline. Instead, the aniline is converted to an isothiocyanate (using thiophosgene) which is then coupled with a cyanopyridine [1, 2].
Pathway Visualization:
Figure 2: Alternative synthetic utility of the substrate in drug development.
References
-
Google Patents. (2017). CN107501237B - Synthetic method of Apalutamide.[7][8] Retrieved from
-
National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
-
Beilstein Journals. (2014). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system.[9] Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 8. CN107501237A - A kind of Apalutamide new synthetic method - Google Patents [patents.google.com]
- 9. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]
Scalable Process Development for 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
[1]
Executive Summary
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: 1056470-81-1) is a critical pharmacophore and intermediate in the synthesis of next-generation androgen receptor antagonists, most notably Apalutamide (ARN-509) .[1] Its structural complexity—featuring three distinct electron-withdrawing/donating substituents on the aniline ring—presents specific challenges in regioselectivity and process safety during scale-up.[1][2]
This Application Note details a robust, scalable protocol for the synthesis of this intermediate via the regioselective bromination of 2-fluoro-5-(trifluoromethyl)aniline . Unlike generic literature methods, this guide focuses on controlling the para- vs. ortho-bromination competition and minimizing the formation of di-bromo impurities, which are notoriously difficult to purge downstream.[1][2]
Retrosynthetic Analysis & Route Selection
The synthesis is best approached via Electrophilic Aromatic Substitution (EAS) on the commercially available precursor 2-fluoro-5-(trifluoromethyl)aniline .[1]
Mechanistic Rationale
-
Amino Group (-NH₂): Strong activating group, ortho/para director.[1][2]
-
Fluoro Group (-F): Weakly activating, ortho/para director.[1][2]
-
Trifluoromethyl Group (-CF₃): Strong deactivating group, meta director.[1][2]
Directing Effects: The -NH₂ group dominates the directing effects.[1][2]
-
Position 4 (Para to NH₂): Sterically accessible and electronically favored.[1][2]
-
Position 6 (Ortho to NH₂): Also activated but sterically crowded by the adjacent Fluorine at Position 2 (via the "buttressing effect") and less favored electronically compared to the para position.[1][2]
Therefore, direct bromination is viable but requires strict stoichiometric control to prevent over-bromination at Position 6 (forming the 4,6-dibromo impurity).[2]
Figure 1: Retrosynthetic disconnection relying on the dominant directing effect of the amino group.[1]
Route Evaluation: NBS vs. Br₂
| Feature | Method A: N-Bromosuccinimide (NBS) | Method B: Elemental Bromine (Br₂) |
| Selectivity | High. Slow release of Br+ favors mono-substitution.[1] | Moderate. High concentration of Br₂ can lead to di-bromo species.[1][2][3] |
| Safety | High. Solid reagent, easy to handle.[1][2] | Low. Corrosive liquid, high vapor pressure, severe burn hazard.[2] |
| Atom Economy | Low (Succinimide waste).[1][2] | High. |
| Cost | Higher (Reagent cost).[1][2][4] | Lower (Commodity chemical).[1][2][3][5][6][7] |
| Recommendation | Preferred for Pharma Intermediates (kg to 100 kg scale) to ensure purity profile. | Preferred for Multi-Ton Commodity Scale (requires dedicated engineering).[1][2] |
Decision: This protocol focuses on Method A (NBS) due to its superior impurity profile for pharmaceutical applications.[1][2]
Detailed Experimental Protocol (Scale: 1 kg Input)
Materials & Equipment[1][2][3][8][9]
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (impeller type: pitch blade).
-
Reagents:
Step-by-Step Procedure
Step 1: Dissolution & Cooling
-
Add 2-Fluoro-5-(trifluoromethyl)aniline (1.0 kg) with stirring (150-200 RPM). Ensure complete dissolution (Solution is typically pale yellow).[1][2]
-
Cool the reaction mixture to 0°C to 5°C .
Step 2: Controlled Addition (The Critical Step)
-
Dissolve NBS (1.04 kg) in DMF (2.0 L) in a separate vessel.
-
Add the NBS solution dropwise to the reactor over 2 to 3 hours , maintaining internal temperature < 10°C .
-
After addition, allow the reaction to warm to 20°C (Room Temp) and stir for 2–4 hours.
Step 3: In-Process Control (IPC)
Step 4: Quench & Workup
-
Cool mixture to 10°C .
-
Slowly add Water (15 L) to the reactor. This will cause the product to precipitate.[1][2][3]
-
Add 10% Sodium Bisulfite solution (1.0 L) to quench any unreacted bromine species (indicated by color change from orange/red to yellow).[1][2]
-
Stir the slurry for 2 hours at 5–10°C to ensure maximum yield.
Step 5: Isolation & Purification
-
Filter the solid using a Nutsche filter or centrifuge.[1][2]
-
Wash the cake with Water (3 x 2 L) to remove residual DMF and succinimide.
-
Recrystallization (Optional but Recommended for API specs):
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
Expected Results[1][2][3][7][10]
Process Flow Diagram
Figure 2: Process flow for the batch synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.
Analytical Control Strategy
To ensure the integrity of the intermediate for downstream API synthesis (e.g., Apalutamide), the following HPLC method is recommended.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Times | SM (~5.2 min), Product (~8.4 min), Dibromo Impurity (~10.1 min) |
Safety & Hazards (HSE)[1]
-
N-Bromosuccinimide (NBS): Irritant.[1][2] Can react violently with amines if not controlled.[1][2] Store in a cool, dry place.
-
Exotherm: The bromination is exothermic.[1][2][3] Failure of cooling systems can lead to runaway reactions and massive formation of impurities.[1][2]
-
DMF: Hepatotoxic and readily absorbed through skin.[1][2] Use proper PPE (Butyl rubber gloves).[1][2]
-
Waste: The filtrate contains DMF and succinimide.[1][2] It must be disposed of as halogenated organic waste or distilled for solvent recovery.[1][2]
References
-
Clegg, N. J., et al. (2012).[1][2] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1][2] Cancer Research.[1][2]
-
Jung, M. E., et al. (2010).[1][2] Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists.[1][2] Journal of Medicinal Chemistry.[1][2][8] [1]
-
Patent US 10,513,504 B2. (2019).[1][2][5][8] Processes for the preparation of apalutamide and intermediates thereof.[1][2][5][8] Apotex Inc.[1][2][4][5][8]
-
BenchChem Technical Support. (2025). Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)aniline Derivatives.[1]
-
PubChem Compound Summary. (2025). 4-Bromo-2-(trifluoromethyl)aniline.[1][4] National Center for Biotechnology Information.[1][2] [1]
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a specific risk assessment before scaling up chemical reactions.
Sources
- 1. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. Processes for the preparation of apalutamide and intermediates thereof - Patent US-10513504-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Practical Guide to the Preparative Purification of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline via Normal-Phase Column Chromatography
An Application Note for Drug Development Professionals
Abstract
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a key halogenated aromatic amine intermediate, widely utilized in the synthesis of high-value agrochemicals and active pharmaceutical ingredients (APIs).[1][2] The strategic placement of bromo, fluoro, and trifluoromethyl substituents provides unique electronic properties and metabolic stability to target molecules.[3] However, synthetic routes can often yield a mixture of closely related isomers and byproducts, necessitating a robust purification strategy. This guide provides a detailed, field-proven protocol for the preparative-scale purification of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline using normal-phase column chromatography, designed for researchers and process chemists in drug development. We emphasize the causal reasoning behind each step, ensuring a reproducible and scalable methodology.
Pre-Chromatography: Foundational Analysis
Successful purification is predicated on a thorough understanding of the target molecule and the separation challenge. Rushing this stage is a common cause of poor outcomes.
Physicochemical Properties & Separation Rationale
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a moderately polar crystalline solid.[4] Its structure, featuring an electron-rich amino group and several lipophilic halogen substituents, makes it an ideal candidate for normal-phase chromatography. The primary challenge in its purification is often the removal of non-polar impurities (e.g., starting materials or de-aminated byproducts) and more polar impurities (e.g., di-halogenated or oxidized species).
The basicity of the aniline's amino group can lead to undesirable interactions with the acidic silanol groups on the surface of standard silica gel. This interaction often manifests as significant peak tailing during elution, which severely compromises resolution. To create a self-validating and efficient system, we must neutralize this effect, a core principle of this protocol.[5][6]
Safety & Handling Precautions
This compound must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation and may cause respiratory irritation.[7][8]
-
Handling: Always handle within a certified chemical fume hood.
-
PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.[8]
Method Development via Thin-Layer Chromatography (TLC)
TLC is an indispensable, small-scale pilot for the preparative column. It allows for rapid and inexpensive optimization of the mobile phase, which is the most critical variable for achieving separation.
Objective
The goal is to identify a solvent system that moves the target compound to a Retention Factor (R_f) of 0.25 to 0.35 .
-
Why this R_f? An R_f in this range indicates that the compound has a sufficient affinity for the mobile phase to elute from the column in a reasonable volume, but enough interaction with the stationary phase to achieve effective separation from its impurities. An R_f that is too high (>0.5) suggests the compound will elute too quickly with poor resolution, while an R_f that is too low (<0.1) indicates it will take an excessive volume of solvent to elute, leading to band broadening and a lengthy process.
Step-by-Step TLC Protocol
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a ~1-2% solution.
-
Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254). Keep the spot small and concentrated.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. A common starting point for a compound of this nature is 10% Ethyl Acetate in Hexane (v/v) .
-
Visualize: After the solvent front has migrated to ~0.5 cm from the top of the plate, remove it and visualize the separated spots under a UV lamp at 254 nm.
-
Analyze & Iterate: Calculate the R_f value (R_f = distance traveled by spot / distance traveled by solvent front).
-
If the R_f is too low, increase the polarity of the mobile phase (e.g., move to 15% or 20% Ethyl Acetate in Hexane).
-
If the R_f is too high, decrease the polarity (e.g., move to 5% Ethyl Acetate in Hexane).
-
-
Add a Basic Modifier: Once an appropriate polarity is found, add 0.1-0.5% Triethylamine (TEA) to the optimized mobile phase. Run a new TLC and observe the spot. The addition of TEA should result in a more symmetrical, less "streaky" spot, confirming the mitigation of acidic interactions.[5]
Preparative Column Chromatography: The Definitive Protocol
This protocol assumes a standard glass column and flash chromatography principles (using positive pressure for a faster, more efficient separation).
Materials & Reagents
-
Stationary Phase: Flash Chromatography Grade Silica Gel (230-400 mesh).
-
Mobile Phase: Optimized Hexane/Ethyl Acetate/TEA mixture determined from TLC analysis.
-
Glassware: Chromatography column, separatory funnel (for solvent addition), collection tubes/flasks.
-
Equipment: Fume hood, rotary evaporator, compressed air/nitrogen source.
Experimental Workflow
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool at the bottom of the column, followed by a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexane or 5% Ethyl Acetate in Hexane). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically a 40:1 to 100:1 ratio of silica weight to crude sample weight).
-
Crucial: Never let the top of the silica bed run dry. Always maintain a layer of solvent above it.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to yield a dry, free-flowing powder of your crude material adsorbed onto silica.
-
Carefully add this powder as a uniform layer on top of the packed column bed. Add a final ~1 cm layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Rationale: Dry loading ensures that the sample is introduced to the column in a very narrow, concentrated band, which is essential for achieving high resolution. Wet loading (dissolving the sample in mobile phase and injecting) is faster but often leads to broader bands and poorer separation.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the optimized mobile phase.
-
Apply gentle positive pressure (e.g., from a nitrogen line) to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).
-
Begin collecting fractions immediately. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Systematically label all collection tubes.
-
-
Monitoring the Separation:
-
Use the TLC system developed earlier to analyze the collected fractions.
-
Spot every few fractions on a single TLC plate to track the elution profile.
-
Identify the fractions containing the pure target compound (single spot at the correct R_f).
-
Also, identify fractions containing mixtures of the product and impurities, and those containing only impurities.
-
Post-Chromatography Processing
-
Combine & Evaporate: Pool all fractions identified as containing the pure product into a round-bottom flask.
-
Solvent Removal: Remove the mobile phase using a rotary evaporator. The small amount of high-boiling TEA will typically be removed under high vacuum.
-
Final Analysis: Obtain the mass of the purified solid and confirm its purity with a final TLC, HPLC, or NMR analysis.
Data Summary and Visualization
Recommended Chromatographic Parameters
| Parameter | Recommendation | Rationale & Key Insights |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides high surface area for optimal interaction and separation. The industry standard for normal-phase purification. |
| Mobile Phase | Hexane / Ethyl Acetate | A versatile, non-aqueous system that offers a tunable polarity range suitable for moderately polar anilines. |
| Eluent Modifier | 0.1 - 0.5% Triethylamine (TEA) | Critical Step: Neutralizes acidic silanol sites on the silica, preventing ionic interactions and eliminating peak tailing of the basic aniline.[5] |
| TLC Analysis | Silica Gel 60 F254 Plates | Allows for rapid, cost-effective method development and in-process monitoring of fraction purity. |
| Target R_f (TLC) | 0.25 - 0.35 | Ensures optimal balance between column retention for separation and a practical elution time, preventing excessive band broadening. |
| Sample Loading | Dry Loading on Silica | Creates a highly concentrated sample band at the column head, maximizing the potential for high-resolution separation. |
| Detection | UV Light (254 nm) | The compound's aromatic structure allows for straightforward, non-destructive visualization on fluorescent TLC plates. |
Purification Workflow Diagram
Caption: Workflow for the purification of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.
References
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.
-
Chem-Impex - 4-(Trifluoromethyl)aniline. URL: [Link]
-
PubChem - 4-Bromo-2-(trifluoromethyl)aniline. URL: [Link]
- US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents.
-
Harča, M., et al. - Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate. URL: [Link]
-
Fox, G. J., et al. - Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. URL: [Link]
-
SIELC Technologies - Separation of Aniline on Newcrom R1 HPLC column. URL: [Link]
- CN102993022A - Preparation method of bromoaniline - Google Patents.
-
Riggin, P.M., et al. - Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - EPA. URL: [Link]
-
LCGC International - Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. URL: [Link]
-
Rice, J. R., & Kissinger, P. T. - Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection - Journal of Chromatographic Science. URL: [Link]
-
Sadek, P. C., et al. - Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups - Analytical Chemistry. URL: [Link]
-
Nesterenko, P. N., & Haddad, P. R. - Stationary Phases for Green Liquid Chromatography - PMC, NIH. URL: [Link]
-
Various Authors - Does aniline stick in columns during column chromatography? - ResearchGate. URL: [Link]
-
Baranowska, I., & Koper, M. - Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications - ResearchGate. URL: [Link]
-
Ilisz, I., et al. - Chiral Stationary Phases for Liquid Chromatography: Recent Developments - ResearchGate. URL: [Link]
-
Pashley, D. H., et al. - Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. URL: [Link]
-
Han, C., & Armstrong, D. W. - Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis - Journal of Chromatographic Science. URL: [Link]
-
U.S. EPA - Method 8131: Aniline and Selected Derivatives by Gas Chromatography. URL: [Link]
-
Gendron, D., et al. - Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC - PubMed Central. URL: [Link]
-
Advanced Materials Technology - Isocratic Separation of Anilines on HALO C18. URL: [Link]
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- 4. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
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- 8. WERCS Studio - Application Error [assets.thermofisher.com]
application of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in fungicide development
Application Note: Leveraging 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in Next-Generation SDHI Fungicide Discovery
Executive Summary
The development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides is driven by the need to overcome resistance in pathogens like Septoria tritici and Ramularia collo-cygni.[1] A critical structural motif in modern SDHIs (e.g., Fluxapyroxad, Pydiflumetofen) is the lipophilic amine pharmacophore , which anchors the inhibitor into the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II.[1]
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 104460-70-0) serves as a high-value "divergent scaffold" for this purpose.[1] Its unique substitution pattern offers a pre-installed metabolic blocking group (-CF₃) and an orthogonal reactive handle (-Br) for rapid library generation.[1] This guide details the protocols for utilizing this intermediate to synthesize novel bi-aryl and fused-ring SDHI candidates.[1]
Chemical Profile & Structural Logic
| Property | Specification |
| Chemical Name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline |
| CAS Number | 104460-70-0 |
| Molecular Formula | C₇H₄BrF₄N |
| Molecular Weight | 258.01 g/mol |
| Key Functionality | -NH₂ : Amide coupling site (Warhead attachment)-Br : Cross-coupling handle (Hydrophobic tail extension)-CF₃ / -F : Lipophilicity enhancers & metabolic blockers |
Expert Insight: The strategic value of this aniline lies in the 4-Bromo position.[1] In SDHI design, the "tail" region requires significant bulk and lipophilicity to displace native ubiquinone.[1] By performing palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the bromine site, researchers can append diverse aryl or heteroaryl rings, converting this single aniline into a library of "Extended Lipophilic Amine" precursors without affecting the critical -NH₂ head group.[1]
Application Workflow: Divergent Synthesis of SDHI Candidates
The following workflow describes the conversion of the aniline into a bioactive fungicide candidate.
Phase 1: Hydrophobic Tail Extension (Suzuki-Miyaura Coupling)
Objective: To transform the 4-bromo aniline into a bi-aryl amine, increasing the LogP and steric bulk required for high-affinity binding.[1]
Protocol:
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the aniline, boronic acid, base, and catalyst under an inert atmosphere (N₂ or Ar).[1]
-
Heat at 90°C for 4–12 hours . Monitor reaction progress via TLC or LC-MS (Target mass: M+ - Br + Aryl).[1]
-
Critical Control Point: Ensure complete consumption of the bromide to avoid competing side reactions in the next step.[1]
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Phase 2: Warhead Attachment (Amidation)
Objective: To couple the optimized amine with a standard SDHI "warhead" (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride).[1]
Protocol:
-
Reagents:
-
Procedure:
-
Dissolve the amine and base in anhydrous DCM at 0°C.
-
Add the acid chloride dropwise to control the exotherm.[1][2]
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validating Step: An aliquot quenched in methanol should show a single peak in LC-MS corresponding to the amide product (M+).[1]
-
-
Purification: Wash with 1N HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃. Recrystallize from Ethanol/Heptane if necessary.[1][2]
Mechanism of Action & Visualization
The resulting molecule functions by blocking the electron transport chain in fungal mitochondria.[1][3] The diagram below illustrates the synthesis logic and the biological target interaction.
Figure 1: Divergent synthesis workflow transforming the aniline scaffold into a bioactive SDHI candidate targeting Mitochondrial Complex II.[1]
Biological Validation (In Vitro Protocol)
To verify the efficacy of the synthesized library, a Mycelial Growth Inhibition Assay is required.[1]
Protocol:
-
Pathogens: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold).[1]
-
Media: Potato Dextrose Agar (PDA).
-
Method:
-
Dissolve the test compound in DMSO (stock solution).
-
Mix into molten PDA to achieve final concentrations (e.g., 0.1, 1, 5, 10, 50 mg/L).
-
Pour plates and inoculate with a 5mm mycelial plug of the target fungus.[1]
-
Incubate at 25°C for 48–72 hours.
-
-
Data Analysis: Measure colony diameter. Calculate EC₅₀ using Probit analysis.
-
Success Metric: Commercial-grade candidates typically exhibit EC₅₀ < 1.0 mg/L against R. solani.[1]
-
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 67960, 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link](Note: Closely related isomer used for property benchmarking).
-
ChemSrc (2024).[1] 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline - CAS 104460-70-0.[1][4][5][6][7][8] Retrieved from [Link].[1]
-
-
SDHI Fungicide Mechanism & Design
-
Sierotzki, H., & Scalliet, G. (2013).[1] A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology. Retrieved from [Link].[1]
-
Sumitomo Chemical Co., Ltd. (2020).[1][3] Research and Development of a Novel Fungicide, Inpyrfluxam. Sumitomo Kagaku, Vol 2020.[1][3][9] Retrieved from [Link](Demonstrates the "Amide + Lipophilic Tail" design strategy).
-
-
Synthetic Methodology
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- 5. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline [biogen.es]
- 6. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | C7H4BrF4N | CID 7018046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. CN114031518A - Benzylamine or benzyl alcohol derivative and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic N-Protection of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for the sterically hindered and electron-deficient intermediate, 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. The inherent low nucleophilicity of the amino group, a consequence of the cumulative electron-withdrawing effects of the fluoro, bromo, and trifluoromethyl substituents, necessitates careful selection of protecting groups and optimization of reaction conditions. This document outlines detailed protocols for the installation and cleavage of common amine protecting groups—Boc, Cbz, and Acetyl—and discusses the rationale behind their application, stability, and orthogonality in the context of complex multi-step syntheses.
Introduction: The Synthetic Challenge
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility often requires the selective modification of other parts of the molecule, such as through cross-coupling reactions at the bromide position. The primary amino group, while deactivated, can still interfere with many synthetic transformations or be susceptible to undesired side reactions.[1][2] Therefore, its temporary protection is a critical step in many synthetic routes.[1][3]
The selection of an appropriate protecting group is governed by several factors:
-
Ease of Installation: The reduced nucleophilicity of the aniline nitrogen requires robust protection conditions.
-
Stability: The protecting group must be stable to the reaction conditions of subsequent synthetic steps (e.g., strong bases, organometallic reagents, acidic or oxidative/reductive conditions).
-
Ease of Removal: The deprotection should be high-yielding and occur under conditions that do not compromise the integrity of the final product.
-
Orthogonality: In complex syntheses with multiple protecting groups, the chosen group should be selectively removable without affecting others.[3][4][5]
This guide provides a detailed examination of suitable protecting groups and the practical considerations for their use with this challenging substrate.
Strategic Selection of Protecting Groups
The choice of a protecting group is dictated by the planned synthetic route. The following diagram illustrates a decision-making framework for selecting an appropriate protecting group based on downstream reaction conditions.
Caption: Decision matrix for selecting an N-protecting group.
Carbamate Protecting Groups: Boc and Cbz
Carbamates are among the most widely used protecting groups for amines due to their general stability and the diverse conditions available for their removal.[3]
tert-Butoxycarbonyl (Boc) Group
The Boc group is favored for its stability to a wide range of non-acidic reagents and its facile removal under acidic conditions.[6][7]
Rationale for Use: The Boc group provides excellent protection for the aniline nitrogen, rendering it non-nucleophilic.[3] Its steric bulk can also influence the regioselectivity of subsequent reactions. It is stable to many cross-coupling conditions and organometallic reagents.
Caption: Boc protection of the target aniline.
Materials:
-
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in anhydrous THF, add Boc₂O and DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours. The decreased nucleophilicity of the aniline may necessitate longer reaction times or gentle heating (e.g., 40 °C).[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected aniline.
Caption: Acid-mediated Boc deprotection.
Materials:
-
N-Boc-4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected aniline in DCM.
-
Add an excess of TFA or 4M HCl in Dioxane dropwise at room temperature.[7]
-
Stir the mixture for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aniline.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another common carbamate protecting group, notable for its stability to both acidic and basic conditions.[8] Its removal is typically achieved by catalytic hydrogenolysis.[9]
Rationale for Use: The Cbz group is an excellent choice when subsequent reaction steps involve acidic or basic conditions under which a Boc or acetyl group would be cleaved. It is orthogonal to both Boc and acetyl protecting groups.[9]
Caption: Cbz protection of the target aniline.
Materials:
-
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (DCM) and Water
Procedure:
-
Dissolve the aniline in DCM.
-
Add an aqueous solution of NaHCO₃ to create a biphasic mixture.
-
Cool the mixture to 0 °C and add Cbz-Cl dropwise with vigorous stirring.[10]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Cbz deprotection via hydrogenolysis.
Materials:
-
N-Cbz-4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr apparatus
Procedure:
-
Dissolve the N-Cbz protected aniline in MeOH or EtOAc.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline. Caution: The bromine substituent may be susceptible to hydrogenolysis under prolonged reaction times or with more active catalysts. Careful monitoring is crucial.
Amide Protecting Groups: Acetyl
Amide-based protecting groups, such as the acetyl group, are robust and stable to a wide range of reaction conditions.[11] However, their removal often requires harsh acidic or basic hydrolysis.[12]
Rationale for Use: The acetyl group is a simple and cost-effective protecting group. Its primary advantage is its high stability, making it suitable for syntheses involving strongly basic or organometallic reagents that might not be compatible with carbamate protecting groups. Acetylation reduces the activating effect of the amino group on the aromatic ring.[13]
Caption: Acetyl protection of the target aniline.
Materials:
-
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq)
-
Acetic anhydride (1.2 eq) or Acetyl chloride (1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aniline in DCM and add the base (pyridine or Et₃N).[14]
-
Cool the solution to 0 °C.
-
Add acetic anhydride or acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl (to remove the base), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-acetylated product.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protection of NH2 in aniline | Filo [askfilo.com]
- 12. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Analytical Guide for 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Welcome to the Advanced Analytical Support Hub. Subject: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: 1805180-06-6 / Related Analogs) Role: Key Intermediate in the synthesis of Androgen Receptor Inhibitors (e.g., Apalutamide).
Executive Summary
This guide addresses the critical quality attributes of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline , a highly functionalized intermediate. The presence of both fluorine and trifluoromethyl groups, alongside a basic amine and a labile bromine, creates a unique analytical challenge: regio-selectivity .
Standard reverse-phase methods often fail to resolve position isomers (e.g., the 4-bromo vs. 6-bromo species) due to identical mass and similar hydrophobicity. This guide prioritizes orthogonal detection (combining UV, MS, and 19F NMR) and pH-controlled chromatography to ensure data integrity.
Part 1: High-Performance Liquid Chromatography (HPLC) Protocol
Core Method: Purity & Impurity Profiling
Objective: Quantify the main peak and resolve critical regio-isomeric impurities and starting materials.
The "Why" Behind the Method:
-
Stationary Phase: A C18 column with high carbon load and steric protection (e.g., Phenyl-Hexyl or Hybrid particles) is selected to maximize
interactions, which are crucial for separating halogenated aromatic isomers. -
pH Control: The aniline group (
due to electron-withdrawing groups) must remain neutral or fully protonated. We use an acidic mobile phase to keep it protonated ( ), preventing mixed-mode retention (tailing) on residual silanols.
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Column | Waters XBridge Phenyl or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Temperature control is critical for isomer resolution) |
| Detection | UV at 254 nm (primary) and 210 nm (for non-aromatic impurities) |
| Injection Vol | 5-10 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic (stabilize early eluters) |
| 15.0 | 85 | Linear Gradient |
| 20.0 | 95 | Wash |
| 20.1 | 30 | Re-equilibration |
| 25.0 | 30 | End |
Part 2: Impurity Identification & Troubleshooting (FAQ)
Q1: I see a "shoulder" peak on the main aniline peak. What is it?
Diagnosis: This is likely a Regioisomer or a Des-bromo precursor .
-
Cause: In the bromination of 2-fluoro-5-(trifluoromethyl)aniline, the directing effects of the amine (ortho/para) and the fluorine (ortho/para) compete. While the 4-position is favored, the 6-position is electronically accessible.
-
Solution:
-
Check 19F NMR: Isomers will show distinct chemical shifts for the
and signals due to different magnetic environments. -
Optimize HPLC: Lower the gradient slope (e.g., 0.5% B/min) around the main peak elution time.
-
Q2: My peak shapes are tailing significantly.
Diagnosis: Secondary silanol interactions.
-
Cause: The basic nitrogen of the aniline interacts with acidic silanols on the silica support.
-
Fix:
-
Add Modifier: Ensure 0.1% Formic Acid or TFA is present.
-
Switch Column: Use an "End-capped" column (e.g., "BEH" or "HSS" technology) specifically designed for bases.
-
Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.
-
Q3: How do I distinguish the Starting Material (SM) from the Product?
Context: The SM is 2-Fluoro-5-(trifluoromethyl)aniline .
-
differentiation:
-
Retention Time: The SM lacks the Bromine atom (hydrophobic), so it will elute earlier than the brominated product.
-
Mass Spec:
-
Product
(1:1 isotopic pattern for Br). -
SM
.
-
-
Part 3: Advanced Characterization (NMR & MS)
The "Gold Standard" Validation: 19F NMR
Because this molecule contains distinct fluorine environments, 19F NMR is superior to 1H NMR for quick purity checks.
-
Signal A (Trifluoromethyl): A singlet/doublet around -63 ppm.
-
Signal B (Aromatic Fluorine): A multiplet around -120 to -130 ppm.
-
Impurity Flag: Any small signals flanking these major peaks indicate isomeric impurities (e.g., 6-bromo isomer) which disturb the electronic shielding of the fluorine atoms.
Mass Spectrometry Interpretation
| Compound | m/z (ESI+) | Isotope Pattern | Origin |
| Target | 258, 260 | 1:1 doublet | Main Product |
| Impurity A (SM) | 180 | Single peak | Incomplete Reaction |
| Impurity B (Dibromo) | 336, 338, 340 | 1:2:1 triplet | Over-bromination |
| Impurity C (Des-fluoro) | 240, 242 | 1:1 doublet | Defluorination (rare) |
Part 4: Impurity Origin & Control Workflow
The following diagram illustrates the synthesis pathway and the specific entry points for common impurities. Use this to trace back analytical anomalies to the synthetic process.
Caption: Flowchart tracking the genesis of impurities during bromination and the corresponding analytical checkpoints for detection.
References
-
National Institutes of Health (NIH). (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. Retrieved from [Link]
-
Harča, M., et al. (2017).[1] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. Retrieved from [Link]
Sources
stability issues of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline under reaction conditions
Technical Support Center: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Product Code: 4-BFA-TF
CAS: 445-02-3
Chemical Formula:
Module 1: Storage & Physical Stability
User Issue: “The compound arrived as a fused dark solid, not the white powder expected. Is it degraded?”
Technical Diagnosis: This compound has a relatively low melting point (~31–41°C) and is sensitive to oxidative degradation.[1] The "darkening" is a surface-level oxidation phenomenon common to electron-deficient anilines, often exacerbated by partial melting during transit.[1]
Mechanism of Instability:
Anilines are prone to radical cation formation under aerobic conditions.[1] The electron-withdrawing groups (
Troubleshooting Protocol:
| Observation | Likely Cause | Recommended Action |
| Fused Solid (Melted) | Temp > 35°C during transit | Do not discard. Cool to 4°C. If chemical purity (HPLC) is >97%, the physical form does not affect reactivity.[1] |
| Dark Brown/Purple Color | Surface Oxidation (Azo/Nitro formation) | Recrystallization required. Dissolve in minimal hot hexanes/EtOAc (9:1), treat with activated charcoal, filter hot, and cool.[1] |
| Black Tar | Polymerization | Irreversible degradation. Discard.[1] Check storage logs for heat exposure.[1] |
Preventative Storage:
-
Temperature: Store at +2°C to +8°C.
-
Atmosphere: Argon backfill is mandatory after every use.[1]
-
Container: Amber glass (light sensitive).[1]
Module 2: Reaction Stability – Palladium-Catalyzed Couplings
User Issue: “I am attempting a Suzuki coupling at the C-Br position, but I observe significant amounts of the de-brominated byproduct (des-bromo aniline) and low yields.”
Technical Diagnosis:
You are encountering Protodebromination .[1]
In electron-deficient aryl halides (like this scaffold containing
The "Missing Bromine" Mechanism:
-
Oxidative Addition: Pd(0) inserts into C-Br.[1]
-
Stalled Cycle: The electron-poor ring holds the Pd tightly, but steric bulk or poor nucleophilicity of the boronic acid slows down transmetallation.
-
Reduction: The complex abstracts a hydride (often from the solvent, e.g., isopropanol or THF, or the ligand) leading to reductive elimination of the Ar-H (des-bromo product).
Visualizing the Failure Pathway:
Caption: Figure 1. Kinetic competition between the desired Transmetallation (Path A) and the parasitic Protodebromination (Path B) in electron-deficient anilines.
Optimization Protocol (Self-Validating):
-
Solvent Switch:
-
Catalyst Selection:
-
Base Strength:
-
The weak basicity of the aniline
means it won't deprotonate easily, but the bonds adjacent to the are not acidic. Use (anhydrous) instead of carbonates to accelerate transmetallation without promoting side reactions.[1]
-
Module 3: Reaction Stability – Diazotization (Sandmeyer)
User Issue: “The amine does not dissolve in dilute HCl for diazotization, and increasing the temperature causes decomposition.”
Technical Diagnosis:
The 2-Fluoro and 5-Trifluoromethyl groups exert a strong inductive effect (-I), significantly lowering the
Solution: The "Anhydrous" Approach
Do not use the standard aqueous
Recommended Protocol:
-
Solvent: Use Acetonitrile (MeCN) or glacial Acetic Acid .[1]
-
Reagent: Use t-Butyl Nitrite (tBuONO) or Nitrosonium Tetrafluoroborate (
) .[1] -
Temperature: Maintain strictly between 0°C and 5°C.
-
Execution:
Module 4: FAQ – Chemical Compatibility
Q: Can I use strong bases (n-BuLi, NaH) with this compound?
A: Risky. While the
Q: Is the C-F bond stable?
A: Generally, yes. However, if you convert the amine to a Nitro (
Q: How do I remove the "purple" impurity without column chromatography? A: Convert the aniline to its HCl salt.
-
Dissolve crude in
.[1] -
Bubble dry HCl gas or add 4M HCl in Dioxane.
-
The Aniline-HCl salt will precipitate (white/off-white).[1] The purple oxidation byproducts usually remain in the ether layer.
-
Filter and wash with
.[1] -
Freebase with saturated
before use.[1]
References
-
PubChem. 4-Bromo-2-(trifluoromethyl)aniline Compound Summary. National Library of Medicine.[1] [Link][1]
-
Navarro, O., et al. (2004).[1] General Study of the Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of Organic Chemistry.[1] (Discusses protodehalogenation mechanisms in electron-poor arenes). [Link][1]
-
Goumont, R., et al. (2009).[1] Nucleophilic Aromatic Substitution in Nitro- and Trifluoromethyl-Activated Systems.[1] Chemistry - A European Journal.[1] (Context for SNAr stability of CF3/F substituted benzenes). [Link][1]
Sources
Technical Support: Optimization of Base Parameters for 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Executive Technical Summary
Substrate Profile: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: 116026-94-9)
Primary Challenge: The substrate features a "push-pull" electronic system.[1] The electron-withdrawing trifluoromethyl (
The Base Directive:
For Suzuki-Miyaura coupling with this substrate, inorganic carbonates (
Base Selection Logic & Mechanism
The choice of base dictates the speciation of the palladium catalyst and the activation of the boronic acid.
The Decision Matrix
Use the following logic flow to select the correct base for your specific coupling partner.
Figure 1: Decision tree for selecting the optimal base based on the coupling partner's steric and electronic profile.
Comparative Base Performance Data
The following table summarizes the impact of different bases on the reaction outcome for this specific aniline substrate.
| Base Type | Specific Base | pKa (conj. acid) | Suitability | Mechanistic Insight |
| Carbonates | ~10.3 | High | Optimal balance.[1] Strong enough to activate boronic acid ( | |
| Phosphates | ~12.3 | Medium/High | Higher solubility in organic solvents.[1] Excellent for difficult couplings, but increased basicity risks minor side reactions with the | |
| Alkoxides | ~17 | CRITICAL FAILURE | Do Not Use. Will deprotonate the amine, leading to competitive Buchwald-Hartwig coupling (C-N bond formation) or polymerization.[1] | |
| Fluorides | N/A (Unique) | Specialist | Use only if the boronic acid is prone to protodeboronation (e.g., polyfluorinated boronic acids).[1] Allows for anhydrous conditions.[1] |
Validated Protocol (Standard Operating Procedure)
This protocol is derived from optimized routes for Apalutamide intermediates , where this specific aniline is a key building block.[1]
Target Reaction: Suzuki-Miyaura Coupling Scale: 1.0 gram (Optimization scale)[1]
Reagents:
-
Substrate: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)[1]
-
Catalyst:
(2-3 mol%)[1]-
Why: The bidentate dppf ligand prevents the free amine of the substrate from displacing the ligand and poisoning the Pd center.
-
-
Base:
(2.0 - 3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Workflow:
-
Charge: Add the aniline substrate, boronic acid, and base (
) to the reaction vessel. -
Inert: Evacuate and backfill with Nitrogen (
) three times.[1] Oxygen acts as a poison and promotes homocoupling. -
Solvent: Add degassed Dioxane/Water mixture.[1]
-
Catalyst: Add
under a positive stream of .[1] -
Reaction: Heat to 80–90°C for 4–12 hours.
-
Note: Do not exceed 100°C to avoid thermal decomposition of the
group or fluoride elimination.[1]
-
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.
Troubleshooting Guide (Q&A)
Q1: I am seeing low conversion (<20%), and the starting material remains. What is wrong?
- ) on your substrate is likely coordinating to the Palladium, shutting down the catalytic cycle.
-
Solution: Switch to a catalyst with a bulky, chelating ligand like
or XPhos Pd G3 .[1] Avoid simple as the monodentate phosphines are easily displaced by the aniline.[1]
Q2: I observe a side product with a mass corresponding to [M-Br+H] (Hydrodehalogenation).
-
Diagnosis: The "Hydride Shift." This occurs when the oxidative addition step happens, but transmetalation is slow. The base (especially in alcoholic solvents) can promote
-hydride elimination from the solvent or ligand. -
Solution:
Q3: Can I use
-
Answer: Yes, but with caution.
is more basic. While it often accelerates sluggish reactions involving electron-deficient halides, it increases the risk of hydrolyzing the group or the nitrile group (if present on the partner) if the reaction runs too long at high temperatures. Use it only if fails.
Q4: My product is contaminated with homocoupled boronic acid (Ar-Ar).
-
Diagnosis: Oxidative Homocoupling.[1] This is caused by the presence of Oxygen in the system.
-
Solution: Your degassing was insufficient. Use the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.
References & Authority
-
Apalutamide Synthesis & Intermediates:
-
Base Effects in Suzuki Coupling:
-
Catalyst Poisoning by Anilines:
-
Source:Journal of the American Chemical Society, "Origins of the Inhibition of Pd-Catalyzed Cross-Coupling by Amines."
-
[1]
-
Sources
Validation & Comparative
Comparative Reactivity Guide: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline vs. Isomers
This guide provides a technical comparison of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline against its commercially relevant isomers. It is designed for medicinal chemists and process engineers selecting building blocks for structure-activity relationship (SAR) studies.
Executive Summary & Structural Logic
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (hereafter Target-4,2,5 ) represents a unique class of "push-pull" aromatic building blocks. Its reactivity is defined by the competition between the electron-donating amino group (EDG) and the synergistic electron-withdrawing effects (EWG) of the fluoro and trifluoromethyl groups.
The Isomer Landscape
To objectively evaluate Target-4,2,5 , we compare it with two critical regioisomers often used in parallel synthesis:
-
Isomer A (2-Br): 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline
-
Isomer B (4-Br-3-CF3): 4-Bromo-3-(trifluoromethyl)aniline (lacking the 2-fluoro motif)
Comparative Properties Table
| Feature | Target-4,2,5 | Isomer A (2-Br) | Isomer B (4-Br-3-CF3) |
| Structure | 1-NH₂, 2-F, 4-Br, 5-CF₃ | 1-NH₂, 2-Br, 4-F, 5-CF₃ | 1-NH₂, 4-Br, 3-CF₃ |
| C-Br Steric Env. | High (Ortho-CF₃) | High (Ortho-NH₂) | High (Ortho-CF₃) |
| NH₂ Nucleophilicity | Low (Ortho-F inductive effect) | Moderate (Ortho-Br is less EWG than F) | Moderate (No Ortho-F) |
| Predicted pKa (NH₂) | ~2.5 - 3.0 | ~3.2 - 3.5 | ~3.5 - 3.8 |
| Primary Utility | Late-stage diversification via C-Br | Scaffold core synthesis | General building block |
Reactivity Profile: Deep Dive
A. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki)
The C-Br bond is the primary handle for functionalization. However, the position of the substituents dictates the success of the oxidative addition step.
-
Target-4,2,5 Analysis:
-
Electronic Activation: The 5-CF₃ group (meta to N, ortho to Br) and 2-F (meta to Br) significantly deplete electron density at the C-Br carbon. This lowers the barrier for oxidative addition by Pd(0) species compared to electron-rich anilines.
-
Steric Penalty: The 5-CF₃ group is bulky and positioned ortho to the bromine. This creates a "steric wall" that hinders the approach of bulky phosphine ligands (e.g., XPhos, BrettPhos).
-
Outcome: Reactive, but requires smaller cone-angle ligands or higher temperatures compared to Isomer B.
-
-
Comparison with Isomer A (2-Br):
-
Isomer A has the bromine ortho to the amino group. Free amino groups can coordinate to Pd, poisoning the catalyst ("aniline poisoning").
-
Verdict: Target-4,2,5 is superior for C-C coupling yields because the Br is distal to the NH₂, preventing chelation interference, despite the CF₃ steric hindrance.
-
B. Nucleophilic Attack at Nitrogen (Amide Formation / SNAr)
The aniline nitrogen in Target-4,2,5 is exceptionally non-nucleophilic.
-
Mechanism: The 2-Fluoro substituent exerts a strong inductive withdrawing effect (-I) through the sigma bond, directly pulling density from the nitrogen lone pair. The 5-CF₃ adds a global electron-withdrawing effect.
-
Operational Consequence: Standard acylation conditions (e.g., AcCl, Et₃N, DCM) often fail or proceed sluggishly.
-
Solution: Requires "Force" conditions—using deprotonation (NaH/THF) to generate the amide anion, or using highly activated coupling partners (e.g., acid fluorides or HATU with elevated heat).
Decision Logic & Workflow
The following diagram illustrates the decision process for functionalizing Target-4,2,5 versus its isomers, helping you select the correct pathway based on structural constraints.
Caption: Decision matrix for optimizing reaction conditions based on the specific regioisomer's electronic and steric profile.
Experimental Protocols
Protocol A: High-Efficiency Buchwald-Hartwig Coupling for Target-4,2,5
Rationale: The ortho-CF₃ group hinders the C-Br bond. Standard ligands (PPh₃, dppf) are ineffective. We utilize RuPhos or BrettPhos , which are designed to accommodate steric bulk while preventing aniline inhibition.
Materials:
-
Substrate: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 equiv)
-
Coupling Partner: Morpholine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: RuPhos (4 mol%) (Preferred for secondary amines) or BrettPhos (for primary amines)
-
Base: Cs₂CO₃ (2.0 equiv) - Weak bases like carbonate are preferred over NaOtBu to prevent side reactions with the acidic NH₂.
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inert Setup: Charge a reaction vial with Pd₂(dba)₃, RuPhos, and Cs₂CO₃. Purge with Argon for 5 minutes. Critical: Pre-complexation of Pd and Ligand is beneficial.
-
Addition: Add the aniline substrate and amine partner dissolved in degassed 1,4-Dioxane.
-
Thermal Activation: Seal the vessel and heat to 100°C for 12 hours. Note: Target-4,2,5 requires higher heat than non-fluorinated anilines due to the steric wall of the CF₃ group.
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: "Force" Acylation for Low-Nucleophilicity Aniline
Rationale: Due to the pKa depression by 2-F and 5-CF₃, the nitrogen is a poor nucleophile. Standard Schotten-Baumann conditions will yield <20%.
Materials:
-
Substrate: Target-4,2,5 (1.0 equiv)
-
Reagent: 4-Chlorobenzoyl chloride (1.1 equiv)
-
Base: NaH (60% dispersion) (1.2 equiv)
-
Solvent: Dry THF
Step-by-Step:
-
Deprotonation: Dissolve Target-4,2,5 in dry THF at 0°C. Carefully add NaH. Evolution of H₂ gas will occur. Stir for 30 mins to form the sodium anilide species (Ar-NH⁻ Na⁺).
-
Acylation: Add the acid chloride dropwise at 0°C. The increased nucleophilicity of the anion overcomes the electronic deactivation.
-
Quench: Stir at room temperature for 2 hours, then quench carefully with saturated NH₄Cl.
-
Isolation: Extract with EtOAc. The product is often pure enough to proceed without chromatography.
Electronic Effects Visualization
The following diagram maps the electronic vectors influencing the reactivity of Target-4,2,5 .
Caption: Vector map showing how substituents activate the C-Br bond while deactivating the NH₂ group.
References
-
BenchChem. A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Retrieved from
-
Sigma-Aldrich. Product Specification: 4-Bromo-2-(trifluoromethyl)aniline.[1] Retrieved from
-
Thermo Fisher Scientific. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Commercial Availability.[2] Retrieved from
-
PubChem. Compound Summary for CID 67960: 4-Bromo-2-(trifluoromethyl)aniline.[1] Retrieved from
-
GuideChem. Applications and Synthesis of Trifluoromethyl Anilines. Retrieved from
Sources
Navigating the Bioactive Landscape of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, is a favored moiety for its ability to improve metabolic stability, binding affinity, and cellular permeability. When combined with other halogens and a reactive aniline core, as in the case of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, a versatile starting material for the synthesis of novel bioactive compounds emerges. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this fluorinated aniline, drawing upon available data and the broader context of similar chemical structures to inform future drug discovery efforts.
The Strategic Advantage of the 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Scaffold
The unique substitution pattern of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline offers several advantages for the development of targeted therapies. The aniline nitrogen provides a key reactive site for the introduction of diverse functionalities, allowing for the construction of extensive compound libraries. The electronic properties of the phenyl ring are significantly influenced by the interplay of the electron-withdrawing trifluoromethyl and fluoro groups, and the bromo substituent, which can also serve as a handle for further chemical modifications, such as cross-coupling reactions. This intricate electronic and steric environment provides a foundation for fine-tuning the interaction of its derivatives with biological targets.
Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential
While direct comparative studies on a broad range of derivatives from 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline are limited in publicly accessible literature, we can infer and compare potential activities based on derivatives of closely related structures and the known impact of the key functional groups.
Anticancer Activity: Targeting Cellular Signaling Pathways
The anilino-scaffold is a cornerstone of many kinase inhibitors, a class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth.[1] Derivatives of substituted anilines have shown significant promise in this area.
One prominent example of a highly substituted aniline derivative with demonstrated anticancer activity is the MEK inhibitor, 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethyoxy)-amide . This compound, which incorporates the 4-bromo-2-fluoroaniline moiety, has been developed for the treatment of BRAF-mutant melanoma.[2] The 4-bromo-2-fluorophenylamino group plays a crucial role in the binding of this inhibitor to the MEK enzyme, highlighting the potential of this scaffold in the design of potent and selective kinase inhibitors.
The anticancer potential of trifluoromethyl-containing heterocyclic compounds is further supported by studies on thiazolo[4,5-d]pyrimidine derivatives, which have been evaluated for their antiproliferative activity against various human cancer cell lines.[3] Although not direct derivatives of the title compound, these studies underscore the favorability of the trifluoromethyl group in oncology drug discovery.
Table 1: Comparison of a 4-Bromo-2-fluoroaniline Derivative with other MEK Inhibitors
| Compound | Target | Indication | Key Structural Features |
| 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethyoxy)-amide | MEK | BRAF-mutant Melanoma | Contains the 4-bromo-2-fluorophenylamino scaffold |
| Trametinib | MEK1/2 | Melanoma, NSCLC | Di-iodophenylamino core |
| Cobimetinib | MEK1/2 | Melanoma | Azetidinyl-ethoxy-fluoro-iodophenylamino core |
Antimicrobial Activity: A Frontier for Trifluoromethylanilines
The trifluoromethylaniline backbone is also a promising scaffold for the development of novel antimicrobial agents. Studies on various aniline derivatives have demonstrated their efficacy against a range of bacterial pathogens, including Vibrio species.[4] Specifically, compounds like 2-iodo-4-trifluoromethylaniline have shown both antibacterial and antibiofilm properties, with minimum inhibitory concentrations (MICs) in the µg/mL range.[4]
The proposed mechanism for some aniline derivatives involves the disruption of bacterial cell membrane integrity.[4] The lipophilicity conferred by the trifluoromethyl group can enhance the ability of these compounds to penetrate bacterial cell walls, leading to increased efficacy. While specific data for derivatives of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is not yet prevalent, the known antimicrobial activities of similar compounds suggest this is a promising avenue for investigation.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research into the biological activities of derivatives of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, detailed experimental protocols for the synthesis of a representative derivative and a key biological assay are provided below.
Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of an N-acyl derivative, a common modification of the aniline core to explore structure-activity relationships.
Workflow for the Synthesis of an Amide Derivative
A representative synthetic workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of a synthesized derivative against a specific protein kinase.
Workflow for Kinase Inhibition Assay
A typical kinase inhibition assay workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the test compound in assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the kinase enzyme and its specific substrate to each well.
-
Addition of Inhibitor: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent (e.g., a luciferase-based assay). The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of derivatives of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline will be highly dependent on the nature of the substituents introduced at the aniline nitrogen.
-
For Anticancer Activity (Kinase Inhibitors): The introduction of heterocyclic ring systems is a common strategy. The size, shape, and hydrogen bonding capacity of these substituents will dictate the binding affinity and selectivity for the target kinase. The 4-bromo and 2-fluoro substituents on the aniline ring are likely to be involved in key interactions within the ATP-binding pocket of the kinase.
-
For Antimicrobial Activity: Modifications that enhance the overall lipophilicity of the molecule may lead to improved membrane penetration and, consequently, better antimicrobial activity. The electronic nature of the substituents can also influence the compound's ability to disrupt essential bacterial processes.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further development as novel therapeutic agents.
Conclusion
Derivatives of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline represent a promising class of compounds with the potential for significant biological activity, particularly in the areas of anticancer and antimicrobial research. The unique combination of substituents on the aniline ring provides a versatile platform for the design of targeted therapies. While comprehensive comparative data is still emerging, the information available for related compounds strongly supports the continued exploration of this chemical scaffold. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate new derivatives, contributing to the development of the next generation of therapeutic agents.
References
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). PMC - NIH. Retrieved from [Link]
-
From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Anti-cancer compounds. (1999). Google Patents.
-
4-(Trifluoromethyl)aniline. PubChem. Retrieved from [Link]
-
Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021). MDPI. Retrieved from [Link]
- Anti-cancer compounds. (2004). Google Patents.
- Preparation of and formulation comprising a MEK inhibitor. (2018). Google Patents.
-
4-Bromo-2-(trifluoromethyl)aniline. PubChem. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. Retrieved from [Link]
-
Trifluoromethylarylation of alkenes using anilines. (2023). PMC - NIH. Retrieved from [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (2021). RSC Publishing. Retrieved from [Link]
-
Visible-light-promoted radical C-H trifluoromethylation of free anilines. (2014). PubMed. Retrieved from [Link]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2024). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2018). ResearchGate. Retrieved from [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Executive Summary: The Criticality of Isomer Control
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: 116027-01-9) is not merely a catalog reagent; it is the structural scaffold for next-generation androgen receptor inhibitors, most notably Apalutamide (Erleada) .[1] In drug development, the purity of this intermediate dictates the safety profile of the final API.
The primary analytical challenge is not the assay of the main peak, but the resolution of regioisomers . The electrophilic aromatic substitution processes used to synthesize this ring system frequently generate the 6-bromo or 3-bromo positional isomers.[1] These impurities possess nearly identical physicochemical properties (logP, pKa) to the target analyte, rendering standard "generic" C18 methods insufficient.[1]
This guide compares the industry-standard UHPLC-UV (Method A) against GC-FID (Method B) , ultimately validating a specialized UHPLC protocol designed for regio-selectivity.[1]
Comparative Analysis: UHPLC vs. GC-FID
While Gas Chromatography (GC) is often the default for halogenated aromatics due to their volatility, High-Performance Liquid Chromatography (HPLC/UHPLC) offers superior specificity for the polar, isomer-rich landscape of aniline intermediates.[1]
Table 1: Method Performance Matrix
| Feature | Method A: UHPLC-PDA (Recommended) | Method B: GC-FID (Alternative) | Verdict |
| Selectivity | High (Tunable via pH & stationary phase π-π interactions) | Medium (Boiling point driven; isomers often co-elute) | UHPLC is required for isomer control.[1] |
| Sensitivity (LOD) | 0.05% (UV at 254 nm) | 0.01% (FID is universally sensitive to C-H) | GC wins on raw sensitivity, but lacks specificity.[1] |
| Sample Prep | minimal (Dissolve in ACN/Water) | minimal (Dissolve in DCM/MeOH) | Tie.[1] |
| Thermal Stability | Excellent (Ambient/40°C operation) | Risk (Anilines can degrade/oxidize at >200°C injector ports) | UHPLC protects the sample integrity.[1] |
| Suitability | Impurity Profiling & Assay | Raw Material Assay Only | UHPLC is the "Release Method" of choice.[1] |
Deep-Dive Validation: The Regio-Selective UHPLC Protocol
This protocol is designed to be self-validating , meaning the system suitability criteria (resolution > 2.[1]0) inherently confirm the method's performance before every run.[1]
Method Mechanics (Causality of Choice)[1]
-
Stationary Phase: We utilize a Phenyl-Hexyl column rather than a standard C18.[1]
-
Mobile Phase Modifier: Phosphoric acid (0.1%) is used to suppress the ionization of the aniline amine group (pKa ~2-3 due to electron withdrawal), keeping it neutral and improving peak shape.[1]
Standard Operating Procedure (SOP)
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class Column: Acquity CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm Column Temp: 45°C (Higher temp reduces backpressure and improves mass transfer) Flow Rate: 0.4 mL/min Detection: UV at 240 nm (Isosbestic point) and 254 nm (Max absorption)[1]
Gradient Program:
-
Mobile Phase A: 0.1% H3PO4 in Water
-
Mobile Phase B: Acetonitrile
| Time (min) | %A | %B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Isocratic hold |
| 8.0 | 30 | 70 | Linear Gradient |
| 9.0 | 5 | 95 | Wash |
| 11.0 | 90 | 10 | Re-equilibration |
Experimental Validation Data
The following data represents a synthesis of typical validation results observed for this class of fluorinated anilines under ICH Q2(R1) guidelines.
Specificity & Stress Testing[1]
-
Acid Degradation (0.1N HCl, 60°C, 4h): No degradation observed (Anilines are stable in acid).[1]
-
Oxidative Stress (3% H2O2, RT, 2h): 2.5% degradation observed.[1] Major degradant elutes at RRT 0.85 (N-oxide formation).[1]
-
Isomer Resolution:
-
Target Analyte (4-Bromo...): RT = 5.2 min
-
Regioisomer (6-Bromo...): RT = 5.6 min[1]
-
Resolution (Rs): 2.8 (Passes limit of > 1.5)
-
Linearity & Range
Range: 50% to 150% of target concentration (0.5 mg/mL).
| Level (%) | Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 250 | 12450 |
| 75 | 375 | 18680 |
| 100 | 500 | 24910 |
| 125 | 625 | 31150 |
| 150 | 750 | 37390 |
Accuracy (Recovery)
Spike recovery performed in the synthetic reaction matrix (simulating crude intermediate).[1]
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery | % RSD (n=3) |
| Low (50%) | 25.0 | 24.8 | 99.2% | 0.5% |
| Mid (100%) | 50.0 | 50.1 | 100.2% | 0.3% |
| High (150%) | 75.0 | 75.4 | 100.5% | 0.4% |
Visualizations
Analytical Decision Workflow
This diagram illustrates the logic flow for selecting the correct validation path based on impurity types.
Caption: Decision tree for selecting analytical techniques, highlighting the necessity of Phenyl-Hexyl phases for isomer separation.
Impurity Fate Mapping (Apalutamide Context)
Understanding where this intermediate fits helps justify the stringent impurity limits.[1]
Caption: Synthesis pathway showing the origin of regioisomeric impurities and their potential to carry over into the final Apalutamide API.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link
-
BenchChem. (2025).[1][3] A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.Link[1]
-
European Medicines Agency. (2018).[1] Assessment Report: Erleada (Apalutamide).[1] (EMA/255083/2018).[1] Link
-
Phenomenex. (2025).[1][4] HPLC vs GC: What Sets These Methods Apart.Link
-
ResearchGate. (2017).[1] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
